1,3,5-Trimethoxy-2-(2-methylallyl)benzene
Description
Contextual Significance within Substituted Aryl Ether Chemistry
Substituted aryl ethers are fundamental motifs in organic chemistry, characterized by an ether linkage to an aromatic ring. The electronic properties of the aryl ring are significantly influenced by the number and position of substituent groups. The parent compound, 1,3,5-trimethoxybenzene (B48636), is a highly electron-rich aromatic system due to the presence of three electron-donating methoxy (B1213986) groups at the 1, 3, and 5 positions. This high electron density activates the ring towards electrophilic substitution, making it a valuable precursor for the synthesis of more complex molecules. The introduction of a 2-methylallyl group at the 2-position to form 1,3,5-Trimethoxy-2-(2-methylallyl)benzene introduces a new reactive site, the alkene functionality, which can undergo a variety of chemical transformations independent of or in concert with the aromatic ring.
Research Landscape of Trimethoxybenzene Derivatives as Synthetic Intermediates
Trimethoxybenzene derivatives are widely employed as intermediates in the synthesis of a diverse array of organic compounds. The parent molecule, 1,3,5-trimethoxybenzene, is a key starting material in the production of pharmaceuticals and agrochemicals. google.com For instance, it is a precursor for the synthesis of the peripheral vessel expansion drug buflomedil. google.com The electron-rich nature of the 1,3,5-trimethoxybenzene core facilitates reactions such as formylation, acylation, and halogenation, allowing for the introduction of various functional groups. Research has demonstrated its use in multi-component reactions to generate complex molecular scaffolds. rsc.org Furthermore, the methoxy groups themselves can be selectively cleaved to yield phloroglucinol (B13840) derivatives, which are also important synthetic precursors. The derivatization of 1,3,5-trimethoxybenzene into compounds like this compound expands its synthetic utility by incorporating functionalities amenable to further chemical manipulation.
Rationale for Dedicated Academic Investigation of this compound
The dedicated academic investigation of this compound is warranted by its unique combination of structural features. The molecule contains a highly activated aromatic ring and an adjacent reactive alkene. This juxtaposition of functionalities suggests the potential for intramolecular reactions and the development of novel synthetic methodologies. The 2-methylallyl group can participate in a range of reactions, including oxidation, reduction, and addition reactions, providing a handle for further molecular elaboration. Understanding the interplay between the electron-rich aromatic ring and the appended allyl group is crucial for predicting and controlling its reactivity. The study of this specific compound contributes to the broader understanding of how different functional groups within a molecule influence each other's reactivity and can be harnessed for the construction of complex target molecules.
Overview of Key Structural Motifs and Their Influence on Reactivity
The reactivity of this compound is governed by two primary structural motifs: the 1,3,5-trimethoxybenzene ring and the 2-methylallyl substituent.
1,3,5-Trimethoxybenzene Ring: The three methoxy groups are strong activating groups, donating electron density to the aromatic ring through resonance. This makes the ring highly nucleophilic and susceptible to electrophilic attack at the positions ortho and para to the methoxy groups (positions 2, 4, and 6). The steric bulk of the methoxy groups and the 2-methylallyl group will influence the regioselectivity of these reactions.
2-Methylallyl Group: The double bond in the 2-methylallyl group is a site of high electron density, making it reactive towards electrophiles. It can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation. The presence of the methyl group on the double bond influences the regioselectivity of these additions according to Markovnikov's or anti-Markovnikov's rule, depending on the reaction conditions. The allylic position (the carbon atom adjacent to the double bond) is also a site of potential reactivity, for instance, in radical substitution reactions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,3,5-trimethoxy-2-(2-methyl-2-propenyl)benzene | sigmaaldrich.com |
| Molecular Formula | C₁₃H₁₈O₃ | sigmaaldrich.com |
| Molecular Weight | 222.28 g/mol | sigmaaldrich.com |
| Purity | 97% | sigmaaldrich.com |
| InChI Key | YDWFJGLFQNNMCD-UHFFFAOYSA-N | sigmaaldrich.com |
Properties
IUPAC Name |
1,3,5-trimethoxy-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)6-11-12(15-4)7-10(14-3)8-13(11)16-5/h7-8H,1,6H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWFJGLFQNNMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3,5 Trimethoxy 2 2 Methylallyl Benzene and Analogues
Direct Functionalization Approaches of 1,3,5-Trimethoxybenzene (B48636) Core
Direct functionalization of the electron-rich 1,3,5-trimethoxybenzene ring is a primary strategy for introducing the 2-methylallyl moiety. These approaches capitalize on the high nucleophilicity of the aromatic core, which is significantly enhanced by the presence of three electron-donating methoxy (B1213986) groups.
Electrophilic Alkylation Strategies for Allylation
Electrophilic alkylation, a cornerstone of aromatic chemistry, provides a direct pathway for forming the crucial carbon-carbon bond between the benzene (B151609) ring and the methylallyl group.
A potential route for the synthesis involves the palladium(II)-catalyzed decarboxylative allylation of an appropriate benzoic acid precursor, such as 2,4,6-trimethoxybenzoic acid. In this type of reaction, the carboxylic acid group serves as a disposable directing group that is ultimately replaced by the allyl moiety. For electron-rich benzoic acids, Pd(II) catalysts are effective in promoting decarboxylative functionalizations. organic-chemistry.org The general mechanism involves the generation of an aryl-palladium intermediate, which then undergoes reaction with an allylic partner. While specific studies on the decarboxylative allylation of 2,4,6-trimethoxybenzoic acid to yield the target compound are not extensively detailed, the principles established for other electron-rich aromatic acids suggest its feasibility. nih.govrsc.org The reaction would likely proceed under aerobic conditions, with the palladium catalyst facilitating the crucial C-C bond formation following decarboxylation. organic-chemistry.org
A more traditional and widely applicable method is the Friedel-Crafts alkylation, which utilizes the high reactivity of an allylic halide with a strongly activated arene like 1,3,5-trimethoxybenzene. researchgate.netunizar.esedubirdie.com In this approach, a 2-methylallyl halide, such as 3-chloro-2-methyl-1-propene, reacts with 1,3,5-trimethoxybenzene in the presence of a Lewis acid catalyst.
The key steps of the mechanism are:
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) interacts with the allylic halide, facilitating the departure of the halide ion and generating a resonance-stabilized 2-methylallyl carbocation.
Electrophilic Attack: The highly nucleophilic 1,3,5-trimethoxybenzene ring attacks the carbocation. The electron-donating methoxy groups stabilize the resulting cationic intermediate (the sigma complex or Wheland intermediate).
Rearomatization: A base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and yielding the final product, 1,3,5-Trimethoxy-2-(2-methylallyl)benzene.
Allyl halides are particularly reactive in such substitution reactions because the intermediate carbocation is stabilized by resonance, making its formation more favorable. quora.comyoutube.com
Site-Selective Electrophilic Aromatic Substitution (EAS) Investigations
The regiochemical outcome of the electrophilic attack on the 1,3,5-trimethoxybenzene core is a critical aspect of the synthesis. The three methoxy substituents are powerful activating groups and are ortho-, para-directing. libretexts.orgyoutube.com In the case of 1,3,5-trimethoxybenzene, the 2, 4, and 6 positions are electronically and sterically equivalent.
Each of these positions is ortho to two methoxy groups and para to one. The strong electron-donating effect of the methoxy groups, primarily through resonance, significantly increases the electron density at these positions, making them highly susceptible to electrophilic attack. youtube.commsu.edu The stability of the cationic sigma complex formed during the substitution is enhanced by resonance structures where the positive charge is delocalized onto the oxygen atoms of the methoxy groups at the ortho and para positions. youtube.com This high degree of activation and clear directing effect ensures that the incoming 2-methylallyl electrophile will selectively substitute at one of the vacant 2, 4, or 6 positions, leading to the desired product without the formation of other isomers. While steric hindrance can sometimes influence the ortho vs. para selectivity in less symmetrical systems, the equivalence of the reactive sites in 1,3,5-trimethoxybenzene simplifies the outcome. pearson.compnas.org
Transition Metal-Catalyzed Cross-Coupling Reactions for Methylallyl Moiety Introduction
Transition metal-catalyzed reactions, particularly those employing palladium, offer a powerful and versatile alternative for constructing the C(sp²)-C(sp³) bond required for this compound.
Boronic Acid-Mediated Cross-Coupling with 2-Methyl-2-propen-1-ol and Derivatives
The Suzuki-Miyaura coupling reaction is a prominent method for forming carbon-carbon bonds. snnu.edu.cnlibretexts.org A plausible pathway to the target compound involves the palladium-catalyzed cross-coupling of an arylboronic acid with an allylic partner. Specifically, research has demonstrated the successful coupling of various arylboronic acids with 2-methyl-2-propen-1-ol, which can serve as both a reactant and the solvent. mdpi.com
To synthesize this compound via this method, one could react 1,3,5-trimethoxybenzene-2-boronic acid with a 2-methylallyl derivative (like the alcohol or a halide) or, conversely, react an activated 1,3,5-trimethoxybenzene derivative (e.g., 2-bromo-1,3,5-trimethoxybenzene) with a 2-methylallylboronic acid or ester.
A study on the coupling of boronic acids with 2-methyl-2-propen-1-ol outlines effective reaction conditions. mdpi.com The process typically requires a palladium catalyst, a suitable ligand, and a base.
| Parameter | Condition |
|---|---|
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Xantphos |
| Base | Cesium carbonate (Cs₂CO₃) |
| Solvent/Reagent | 2-Methyl-2-propen-1-ol |
| Heating Method | Microwave irradiation or classical heating |
| Temperature | 100–140 °C |
This methodology is noted for its high functional group tolerance. However, potential side reactions such as deboronation (loss of the boronic acid group) or isomerization of the alkene product can occur, particularly with certain substrates or at higher temperatures, which may lower the yield. mdpi.com Careful optimization of the reaction conditions is therefore crucial for achieving a successful synthesis.
Mechanistic Optimization of Catalytic Cycles for Improved Yields
Optimizing the catalytic cycle is paramount for maximizing the yield of the target compound. Several factors can be fine-tuned to enhance the efficiency of the Suzuki-Miyaura coupling.
Ligand Selection: The choice of phosphine ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the palladium(0) catalyst, leading to higher turnover numbers. For the coupling of alkylboronates, ligands like AntPhos have been shown to be effective. digitellinc.com
Base and Solvent System: The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center. The selection of an appropriate base, such as potassium trimethylsilanolate (TMSOK), in conjunction with a suitable solvent, can significantly accelerate the reaction. digitellinc.com Anhydrous conditions are often preferred for B-alkyl Suzuki-Miyaura cross-couplings to minimize side reactions. digitellinc.com
| Parameter | Effect on Catalytic Cycle | Example |
| Ligand | Influences oxidative addition and reductive elimination rates. | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) |
| Base | Facilitates transmetalation. | K3PO4, Cs2CO3, organic bases |
| Solvent | Affects solubility, reaction rate, and catalyst stability. | Toluene, Dioxane, THF |
| Temperature | Influences reaction kinetics. | Typically elevated temperatures (80-120 °C) |
Strategies for Minimizing Side Reactions (e.g., Deboronation, Isomerization)
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of a deboronated arene. This side reaction is particularly problematic with electron-rich arylboronic acids. Strategies to mitigate protodeboronation include the use of anhydrous solvents, carefully selected bases, and boronic esters (e.g., pinacol esters) which are more stable than the corresponding boronic acids.
Isomerization: Allylic compounds can undergo isomerization, leading to the formation of undesired regioisomers. The choice of catalyst and reaction conditions can influence the extent of isomerization.
Homocoupling: The coupling of two organoboron or two organohalide molecules can occur, leading to the formation of symmetrical biaryls or dialkenes. This can be minimized by controlling the stoichiometry of the reactants and using appropriate ligands. The presence of fluoride ions under aerobic conditions has been shown to promote the homocoupling of arylboronic acids and esters. nih.gov
| Side Reaction | Description | Mitigation Strategy |
| Protodeboronation | Cleavage of the C-B bond, loss of the organoboron reagent. | Use of anhydrous solvents, appropriate base, stable boronic esters. |
| Isomerization | Rearrangement of the allyl group, leading to regioisomers. | Careful selection of catalyst and ligands. |
| Homocoupling | Dimerization of starting materials. | Precise stoichiometry control, optimized catalyst system. |
Other Metal-Catalyzed C-C Bond Forming Reactions
Besides the Suzuki-Miyaura coupling, other metal-catalyzed reactions can be employed for the synthesis of this compound.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nih.gov The use of organozinc reagents can offer advantages in terms of reactivity and functional group tolerance. For this specific synthesis, it would entail the reaction of 2-halo-1,3,5-trimethoxybenzene with a 2-methylallylzinc halide. Nickel-catalyzed Negishi couplings have been successfully used for the cross-coupling of aryl ethers with organozinc reagents. acs.orgacs.org
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.net In this context, 2-halo-1,3,5-trimethoxybenzene could be coupled with isobutylene. However, controlling the regioselectivity of the alkene insertion can be a challenge. The reaction typically proceeds in the presence of a base and a palladium catalyst to form a substituted alkene. researchgate.net
Grignard Coupling (Kumada-Corbeil): This involves the coupling of a Grignard reagent with an organohalide, typically catalyzed by a nickel or palladium complex. The high reactivity of Grignard reagents can be advantageous, but their low functional group tolerance can be a limitation. Manganese-catalyzed cross-coupling of aryl halides and Grignard reagents has also been reported. rsc.org
Multi-Step Convergent Synthetic Sequences from Readily Available Precursors
Development of Regioselective ortho-Allylation Protocols
The direct and regioselective introduction of the 2-methylallyl group onto the 1,3,5-trimethoxybenzene ring at the ortho position is a key challenge due to the presence of multiple equivalent positions and the high electron density of the aromatic ring.
Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring to the ortho position by a strong base, typically an organolithium reagent. researchgate.net The resulting aryllithium species can then be quenched with an appropriate electrophile, such as a 2-methylallyl halide. The methoxy group can act as a directing group, facilitating lithiation at the adjacent ortho position.
Transition Metal-Catalyzed C-H Activation: Direct C-H functionalization is an increasingly important strategy for the formation of C-C bonds. Palladium-catalyzed ortho-alkylation of phenols has been demonstrated, and similar strategies could potentially be adapted for trimethoxybenzene. nih.gov Rhenium-catalyzed ortho-alkylation of phenols with alkenes offers a highly regioselective method for introducing alkyl chains. nih.gov
Asymmetric Synthesis Approaches to Chiral Analogues
The introduction of a chiral center can be achieved through asymmetric synthesis, leading to the formation of enantioenriched products. If the allyl group were to be modified to contain a stereocenter, asymmetric allylation methods would be necessary.
Enantioselective Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the enantioselective formation of C-C bonds. This would involve the reaction of a prochiral nucleophile with an allylic electrophile in the presence of a chiral palladium catalyst. For the synthesis of chiral analogues, a nucleophilic version of 1,3,5-trimethoxybenzene could be reacted with a prochiral allylic substrate. Molybdenum-catalyzed asymmetric allylic alkylation has also emerged as a powerful method for constructing enantioenriched compounds. acs.org
Catalytic Asymmetric C-H Functionalization: The direct enantioselective functionalization of a C-H bond represents a highly atom-economical approach to chiral molecules. While challenging, the development of chiral catalysts for the direct asymmetric allylation of arenes is an active area of research. Enantioselective synthesis of chiral allenes has been achieved through palladium-catalyzed asymmetric cycloaddition reactions. researchgate.net
Green Chemistry Principles in Synthetic Route Design for the Compound
The application of green chemistry principles aims to design chemical processes that are more environmentally benign.
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. wikipedia.orgnih.gov Addition and cycloaddition reactions often exhibit high atom economy. nih.gov Cross-coupling reactions like the Suzuki-Miyaura reaction are generally considered to have good atom economy.
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The use of greener solvents, such as water, ethanol, or bio-based solvents, is highly desirable. inovatus.es Palladium-catalyzed cross-coupling reactions have been successfully performed in aqueous media, often with the aid of surfactants to solubilize the reactants. nih.gov Renewable solvents like limonene and p-cymene have also been explored for palladium-catalyzed carbonylative couplings. acs.org
Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. rsc.org The development of highly active catalysts can enable reactions to proceed under milder conditions.
Catalyst Recyclability: The use of heterogeneous catalysts or catalyst systems that can be easily recovered and reused can significantly reduce waste and cost. inovatus.es
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Favoring addition and cross-coupling reactions over substitution and elimination reactions. nih.gov |
| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or bio-derived solvents. nih.govacs.org |
| Design for Energy Efficiency | Employing highly active catalysts to enable reactions at lower temperatures. rsc.org |
| Catalysis | Using recyclable heterogeneous or homogeneous catalysts. inovatus.es |
Development of Environmentally Benign Reaction Conditions
The development of environmentally benign reaction conditions for the synthesis of this compound centers on two key transformations: the O-methylation of a phloroglucinol (B13840) precursor and the subsequent allylation of the resulting 1,3,5-trimethoxybenzene.
O-Methylation of Phloroglucinol:
Traditionally, the methylation of phenols has been achieved using toxic and hazardous reagents such as dimethyl sulfate and methyl iodide, which generate significant amounts of inorganic salt waste. nih.govelsevierpure.comacs.orgresearchgate.net A greener alternative is the use of dimethyl carbonate (DMC) as both a reagent and a solvent. nih.govresearchgate.netunive.it DMC is a non-toxic, biodegradable compound that offers a safer and more environmentally friendly methylation process. nih.govresearchgate.net
The reaction of phloroglucinol with dimethyl carbonate in the presence of a base catalyst, such as potassium carbonate or cesium carbonate, yields 1,3,5-trimethoxybenzene. nih.govelsevierpure.com This reaction can be performed under solvent-free conditions or in the presence of a green solvent. The primary byproducts of this reaction are methanol and carbon dioxide, which are significantly less harmful than the salt waste produced in traditional methods. nih.gov The methanol can potentially be recycled back into the production of DMC, further enhancing the green credentials of this pathway. unive.it High yields of over 90% have been reported for the O-methylation of phenolic compounds using DMC under optimized conditions. researchgate.netresearchgate.net
Allylation of 1,3,5-Trimethoxybenzene:
The introduction of the 2-methylallyl group onto the 1,3,5-trimethoxybenzene ring can be accomplished via a Friedel-Crafts alkylation reaction. fishersci.com To align with green chemistry principles, the focus is on minimizing the use of hazardous Lewis acid catalysts and volatile organic solvents.
Solvent-free Friedel-Crafts reactions have been developed using solid acid catalysts, which can be easily recovered and reused, thereby reducing waste. researchgate.net While nitrobenzene is a common solvent for Friedel-Crafts reactions, its toxicity makes it undesirable from an environmental standpoint. vedantu.comdoubtnut.comstackexchange.com Alternative, less hazardous solvents or solvent-free conditions are therefore preferred. The use of solid acid catalysts can also lead to higher selectivity of the desired product. researchgate.net
For the allylation step, 2-methylallyl chloride can be used as the alkylating agent. The reaction would ideally be carried out under solvent-free conditions or in a high-boiling, non-toxic solvent to minimize volatile emissions.
Atom Economy and E-Factor Analysis of Synthetic Pathways
To assess the environmental impact of the proposed synthetic route for this compound, a theoretical analysis of the atom economy and E-factor was conducted. The proposed two-step synthesis is as follows:
Step 1: O-Methylation of Phloroglucinol with Dimethyl Carbonate
C₆H₆O₃ + 3(CH₃O)₂CO → C₉H₁₂O₃ + 3CH₃OH + 3CO₂
Step 2: Friedel-Crafts Allylation of 1,3,5-Trimethoxybenzene
C₉H₁₂O₃ + C₄H₇Cl → C₁₃H₁₈O₃ + HCl
Atom Economy:
The atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.
Table 1: Atom Economy Calculation for the Synthesis of this compound
| Step | Reaction | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Desired Product ( g/mol ) | Atom Economy (%) |
|---|---|---|---|---|
| 1 | O-Methylation | 126.11 + 3 * 90.08 = 396.35 | 168.19 | 42.4% |
| 2 | Allylation | 168.19 + 90.55 = 258.74 | 222.29 | 85.9% |
E-Factor Analysis:
The E-factor is defined as the mass ratio of waste to the desired product. A lower E-factor indicates less waste and a more environmentally friendly process. For this theoretical analysis, we assume a 90% yield for each step and typical solvent usage for similar reactions.
Table 2: Theoretical E-Factor Calculation for the Synthesis of this compound
| Step | Reactants (mass) | Product (mass) | Byproducts (mass) | Solvent Waste (estimated) | Total Waste (mass) | E-Factor |
|---|---|---|---|---|---|---|
| 1 | 396.35 g | 151.37 g (90% yield) | 221.35 g | 500 g | 721.35 g | 4.77 |
| 2 | 258.74 g | 199.06 g (90% yield) | 36.46 g | 500 g | 536.46 g | 2.70 |
Assumptions: Solvent usage is estimated at approximately 2 mL per gram of limiting reactant, with a solvent density of 1 g/mL. Waste from workup and purification is included in the solvent waste estimation. Byproducts in Step 1 are methanol and carbon dioxide. The byproduct in Step 2 is hydrochloric acid.
Mechanistic Investigations of Chemical Transformations Involving 1,3,5 Trimethoxy 2 2 Methylallyl Benzene
Intramolecular Rearrangement Reactions
The proximity of the allyl group to the aromatic ring facilitates a number of pericyclic and related intramolecular rearrangements.
Claisen-Type Rearrangements of Allyl Aryl Ethers
While 1,3,5-trimethoxy-2-(2-methylallyl)benzene is a C-alkylated arene, its synthesis often proceeds from an isomeric O-allyl ether, 1-(2-methylallyloxy)-2,4,6-trimethoxybenzene, which can undergo a Claisen rearrangement. The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgmasterorganicchemistry.com The thermal rearrangement of an allyl aryl ether typically proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state to form an ortho-allyl phenol. libretexts.orglibretexts.org
In the case of the precursor to the title compound, the reaction would proceed as follows:
Reactant : 1-(2-methylallyloxy)-2,4,6-trimethoxybenzene
Reaction : Heating initiates a wikipedia.orgwikipedia.org-sigmatropic rearrangement.
Intermediate : A dienone intermediate is formed.
Product : Tautomerization of the intermediate leads to the aromatic product, this compound.
The highly electron-donating methoxy (B1213986) groups on the aromatic ring are expected to accelerate this rearrangement compared to unsubstituted or deactivated aryl allyl ethers. The reaction is generally irreversible due to the energetic favorability of forming the stable aromatic ring in the final product. uh.edu
Table 1: Representative Conditions for Aromatic Claisen Rearrangement
| Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| N,N-Diethylaniline | 180-220 | 4-8 | 70-90 |
| Diphenyl ether | 200-250 | 2-6 | 65-85 |
| Microwave | 150-200 | 0.25-1 | 80-95 |
Sigmatropic Shifts and Thermal Rearrangements in the 2-Methylallyl System
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org The title compound itself, being a 2-substituted allylbenzene, could potentially undergo further thermal rearrangements, though these are less common than the initial Claisen rearrangement. A hypothetical wikipedia.orgorganic-chemistry.org sigmatropic shift, which would involve the migration of the aryl group, is thermally forbidden by the Woodward-Hoffmann rules for a suprafacial process. uh.edu
However, the term sigmatropic shift also broadly encompasses other rearrangements. For instance, under certain conditions, a organic-chemistry.orgwikipedia.org hydrogen shift could occur if a suitable diene system were present, though this is not directly applicable to the ground state of the title compound. libretexts.orgic.ac.uk The primary sigmatropic event of interest remains the wikipedia.orgwikipedia.org Claisen rearrangement that forms the C-C bond between the allyl group and the benzene (B151609) ring. uh.eduwikipedia.org
Exploration of Wittig Rearrangement Analogues
The Wittig rearrangement involves the base-catalyzed rearrangement of an ether to an alcohol. wikipedia.org The two main types are the organic-chemistry.orgchemrxiv.org- and wikipedia.orgchemrxiv.org-Wittig rearrangements. The wikipedia.orgchemrxiv.org-Wittig rearrangement is a concerted, thermally allowed sigmatropic process, while the organic-chemistry.orgchemrxiv.org-rearrangement often proceeds through a stepwise radical mechanism. wikipedia.orgorganic-chemistry.orgnih.gov
For a molecule like 1-(2-methylallyloxy)-2,4,6-trimethoxybenzene, treatment with a strong base (e.g., an alkyllithium) could initiate a wikipedia.orgchemrxiv.org-Wittig rearrangement. This would involve deprotonation at the benzylic position (if one existed) or, more relevantly to allyl ethers, at a carbon adjacent to the ether oxygen and part of the allyl system. Deprotonation of the methylene (B1212753) group of the 2-methylallyl ether would lead to a carbanion. This carbanion could then undergo a wikipedia.orgchemrxiv.org-sigmatropic shift to yield a homoallylic alcohol. wikipedia.orgorganic-chemistry.org This reaction pathway competes with the organic-chemistry.orgchemrxiv.org-Wittig rearrangement, which becomes more favorable at higher temperatures. wikipedia.org
Intermolecular Reaction Pathways
The electron-rich aromatic ring and the reactive alkene moiety of the methylallyl group are prime sites for various intermolecular reactions.
Electrophilic Reactivity of the Aromatic Nucleus
The three methoxy groups are powerful activating groups for electrophilic aromatic substitution (SEAr), directing incoming electrophiles to the positions ortho and para to them. libretexts.orgmsu.edu In 1,3,5-trimethoxybenzene (B48636), all three unsubstituted positions (2, 4, and 6) are equivalent and highly activated. In the title compound, the 2-position is occupied by the methylallyl group. The remaining open positions (4 and 6) are still highly activated by the three methoxy groups.
The 2-(2-methylallyl) group is an alkyl group, which is itself a weak activating group and an ortho-, para-director. Therefore, it will further activate the 4 and 6 positions. Electrophilic attack is strongly favored at these positions. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to proceed readily at the 4- and 6-positions. For example, bromination would likely yield 1-bromo-2,4,6-trimethoxy-3-(2-methylallyl)benzene and/or 1,3-dibromo-2,4,6-trimethoxy-5-(2-methylallyl)benzene depending on the stoichiometry of the bromine used. The high reactivity of the 1,3,5-trimethoxybenzene system means that reactions must often be carried out under mild conditions to avoid polysubstitution. rsc.org
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E+) | Predicted Major Product(s) |
| Nitration | NO₂⁺ | 1,3,5-Trimethoxy-2-(2-methylallyl)-4-nitrobenzene |
| Bromination | Br⁺ | 4-Bromo-1,3,5-trimethoxy-2-(2-methylallyl)benzene |
| Acylation | R-C=O⁺ | 1-(4-Acyl-2,6-dimethoxyphenyl)-3-methoxy-2-(2-methylallyl)benzene |
Reactivity of the Methylallyl Alkene Moiety (e.g., cycloadditions, additions)
The alkene of the 2-methylallyl group is expected to undergo the typical reactions of a terminal, disubstituted alkene. The electron-rich aromatic ring, being insulated by a methylene group, should have only a minor electronic influence on the reactivity of the double bond.
Additions: The double bond can readily undergo electrophilic addition reactions. For example, addition of HBr would likely proceed via a Markovnikov-type mechanism to form a tertiary bromide. It can also be hydrogenated to the corresponding isobutyl-substituted benzene, or undergo dihydroxylation with osmium tetroxide.
Cycloadditions: The alkene can participate in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene is possible, although the substitution on the alkene might require forcing conditions. [3+2] cycloadditions, such as with azides or nitrile oxides, are also feasible pathways to synthesize heterocyclic compounds.
The specific outcomes of these reactions will be governed by the steric and electronic properties of both the alkene and the reacting partner.
Radical Chemistry and Initiated Transformations
The radical chemistry of this compound is primarily centered on the reactivity of its 2-methylallyl substituent. The presence of a double bond creates allylic positions, which are susceptible to radical-initiated reactions due to the lower bond dissociation energy of allylic C-H bonds. youtube.com
In the presence of a radical initiator, such as those generated from N-bromosuccinimide (NBS) with light or heat, a hydrogen atom can be abstracted from one of the allylic positions. youtube.com This abstraction leads to the formation of a resonance-stabilized allylic radical. youtube.com The radical can be delocalized over three carbon atoms, which accounts for its enhanced stability compared to a simple alkyl radical. youtube.com For this compound, two potential allylic radicals can be formed, leading to a mixture of products upon radical trapping.
The propagation phase of a radical halogenation, for example, would involve the reaction of this stabilized radical with a halogen molecule (like Br₂), which is present in low concentrations when using NBS. youtube.com This step regenerates a bromine radical, which can continue the chain reaction. youtube.comyoutube.com The electron-donating nature of the trimethoxy-substituted benzene ring can further influence the stability of the benzylic-allylic radical intermediate. youtube.com
| Initial H-Abstraction Site | Primary Radical Form | Resonance Contributor (Tertiary Radical) | Notes |
|---|---|---|---|
| Methylene (-CH₂-) Group | A secondary radical adjacent to the aromatic ring. | A tertiary radical at the internal position of the allyl group. | Resonance delocalizes the radical, leading to potential for reaction at two different sites. |
| Methyl (-CH₃) Group | A primary radical. | A tertiary radical at the internal position of the allyl group. | This pathway also leads to the same resonance-stabilized tertiary radical intermediate. |
Metal-Catalyzed Reactivity and Organometallic Intermediates
The dual functionality of this compound makes it an interesting substrate for metal-catalyzed reactions. The electron-rich aromatic ring and the versatile allyl group can both participate in catalytic cycles, most notably those involving late transition metals like palladium. nih.govmdpi.com Palladium catalysis, in particular, offers powerful methods for C-H functionalization, allowing for the direct formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
Investigation of Palladium-Mediated Reaction Mechanisms
Palladium-catalyzed reactions involving allylic substrates like this compound often proceed through the formation of a π-allylpalladium intermediate. mdpi.comacs.org This key intermediate is typically generated via the activation of an allylic C-H bond by a Pd(II) species. mdpi.com The general catalytic cycle often involves the oxidation of a Pd(0) precursor to the active Pd(II) catalyst, which then performs the C-H activation.
Two principal mechanistic pathways are generally considered for such transformations:
Pd(II)/Pd(0) Cycle : In this pathway, the Pd(II) catalyst activates an allylic C-H bond to form a π-allylpalladium(II) complex. This complex then undergoes nucleophilic attack, followed by reductive elimination to yield the final product and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst. nih.gov
Pd(II)/Pd(IV) Cycle : An alternative mechanism involves the oxidation of a cyclometalated Pd(II) intermediate to a Pd(IV) species. Subsequent reductive elimination from this Pd(IV) center forms the desired bond and regenerates a Pd(II) catalyst, avoiding the need for an external oxidant to cycle the catalyst from a Pd(0) state. nih.gov
For allylic functionalization, the formation of the π-allylpalladium species is a critical step. Mechanistic studies on related systems have shown this can occur through a concerted metalation-deprotonation process, often facilitated by a basic ligand like acetate. mdpi.comyoutube.com
C-H Activation Studies on the Aromatic and Allylic Substrates
The structure of this compound presents multiple C-H bonds that could potentially be activated by a transition metal catalyst. The selectivity of C-H activation is a central challenge and depends on the catalyst, ligands, and reaction conditions. youtube.com
Allylic C(sp³)–H Bonds : These are generally the most reactive C-H bonds in palladium-catalyzed oxidative functionalizations. The reaction proceeds via the formation of the aforementioned π-allylpalladium complexes, which is an electrophilic process favored at the electron-rich double bond. acs.orgacs.org There are two distinct allylic C(sp³)–H sites in the molecule: the methylene (-CH₂-) group attached to the benzene ring and the terminal methyl (-CH₃) group.
Aromatic C(sp²)–H Bonds : The benzene ring is highly electron-rich due to the three methoxy substituents, making its C-H bonds susceptible to electrophilic attack. Mechanisms like concerted metalation-deprotonation (CMD) are common for the functionalization of such activated arenes with high-oxidation-state late transition metals like Pd(II). youtube.com
Vinylic C(sp²)–H Bonds : While less commonly activated than allylic C(sp³)–H bonds in this context, vinylic C-H activation is also a known process in palladium catalysis, often leading to Heck-type reactions. youtube.com
| C-H Bond Type | Location | Relative Reactivity / Common Mechanistic Pathway |
|---|---|---|
| Allylic C(sp³)-H | -CH₂- (benzylic/allylic) | Highly reactive; activation leads to a π-allylpalladium intermediate. mdpi.comacs.org |
| Allylic C(sp³)-H | -CH₃ | Reactive; activation also leads to a π-allylpalladium intermediate. mdpi.comacs.org |
| Aromatic C(sp²)-H | Positions 4 and 6 on the benzene ring | Activated by electron-donating groups; susceptible to Concerted Metalation-Deprotonation (CMD) or electrophilic cleavage. youtube.com |
| Vinylic C(sp²)-H | =CH₂ | Can undergo Heck-type insertions. youtube.com |
Role of Transition Metal Hydrides and Carbene Ligands in Catalytic Cycles
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have become prominent in transition metal catalysis due to their strong σ-donating properties and steric tunability. nih.govacs.org In palladium-catalyzed reactions, NHCs can stabilize the metal center, facilitate challenging oxidative additions, and promote high catalytic activity and stability. researchgate.netbohrium.com For C-H activation reactions involving substrates like this compound, a Pd-NHC complex could enhance the efficiency of both aromatic and allylic functionalization. nih.gov The strong Pd-NHC bond can prevent catalyst decomposition at high temperatures often required for C-H activation. bohrium.com Synergistic catalysis combining NHCs as organocatalysts and as ligands for palladium has also emerged as a powerful strategy. rsc.org
| NHC Ligand Abbreviation | Full Name | Key Feature |
|---|---|---|
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Very bulky, provides high stability and activity. nih.gov |
| IMes | 1,3-Bis(mesityl)imidazol-2-ylidene | Bulky, commonly used in cross-coupling reactions. |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | Saturated backbone, offers different steric and electronic properties compared to IPr. |
| IAd | 1,3-Di(1-adamantyl)imidazol-2-ylidene | Extremely bulky N-substituents. |
Transition Metal Hydrides: Palladium hydride (Pd-H) species are crucial intermediates in many catalytic cycles. acs.org They are often formed through β-hydride elimination from a palladium-alkyl intermediate or by oxidative addition of a hydrogen source. youtube.com In the context of allylic functionalization, Pd-H species are central to migratory or "chain-walking" reactions. researchgate.netnih.gov A Pd-H catalyst can add across the double bond of the allyl group and, through a series of β-hydride eliminations and re-additions, move the double bond along a carbon chain. This process can be exploited to functionalize a C-H bond that was not originally in an allylic position. researchgate.netnih.gov In other cycles, a Pd-H species formed after a Heck-type insertion can be eliminated with a base to regenerate the active Pd(0) catalyst. youtube.com
Advanced Spectroscopic Characterization Techniques for Elucidating Structure and Reactivity of 1,3,5 Trimethoxy 2 2 Methylallyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. For 1,3,5-Trimethoxy-2-(2-methylallyl)benzene , with its distinct aromatic and aliphatic regions, NMR provides a wealth of information regarding the connectivity and spatial arrangement of its atoms.
Application of 2D NMR Techniques for Regiochemistry and Stereochemistry
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial clues to the structure of This compound , two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the substitution pattern on the benzene (B151609) ring and the connectivity within the 2-methylallyl group. nih.govyoutube.comsdsu.eduustc.edu.cncolumbia.eduresearchgate.net
Key 2D NMR techniques include:
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings (²J, ³J, and sometimes longer-range couplings). For This compound , COSY would show correlations between the methylene (B1212753) protons and the vinyl protons of the 2-methylallyl substituent, as well as any coupling between the aromatic protons. The absence of coupling between the two aromatic protons would confirm their para-disposition to each other. sdsu.eduresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. nih.govsdsu.educolumbia.eduresearchgate.net This is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the molecule. For instance, the chemical shifts of the aromatic C-H carbons can be definitively linked to their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. nih.govsdsu.educolumbia.eduresearchgate.netrsc.org This technique is particularly powerful for identifying the regiochemistry. For example, correlations from the methylene protons of the 2-methylallyl group to the quaternary aromatic carbons C1, C2, and C3 would unequivocally establish the attachment of the allyl group at the C2 position of the 1,3,5-trimethoxybenzene (B48636) ring.
A hypothetical table of expected 2D NMR correlations for the structural elucidation of This compound is presented below.
| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |
| Aromatic CH | - | Aromatic quaternary carbons, Methoxy (B1213986) carbons |
| Methoxy OCH₃ | - | Aromatic carbons |
| Allylic CH₂ | Vinyl CH₂ | Aromatic C1, C2, C3; Allylic C=C, CH₃ |
| Vinyl CH₂ | Allylic CH₂ | Allylic C=C, CH₃ |
| Allylic CH₃ | - | Allylic C=C, CH₂, Vinyl CH₂ |
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
The 2-methylallyl substituent in This compound is not static; it can rotate around the C-C bond connecting it to the benzene ring. This rotation can be influenced by steric hindrance from the adjacent methoxy groups. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying such conformational changes that occur on the NMR timescale. beilstein-journals.orgpsu.edu
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rotation is fast, the signals for atoms that interchange between different environments will appear as sharp, averaged peaks. As the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough on the NMR timescale, separate signals for the different conformers may be observed. The temperature at which the separate signals coalesce into a single broad peak is known as the coalescence temperature (Tc), from which the free energy of activation (ΔG‡) for the rotational barrier can be calculated. beilstein-journals.org For This compound , DNMR studies could provide quantitative data on the energy barrier to rotation of the 2-methylallyl group, offering insights into the steric interactions with the ortho-methoxy groups.
Isotopic Labeling Strategies for Mechanistic Elucidation via NMR
Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a potent technique for tracing the fate of atoms through a chemical reaction, thereby elucidating the reaction mechanism. libretexts.org In the context of This compound , this approach would be particularly valuable for studying reactions such as the Claisen rearrangement, should a precursor like allyl (2,4,6-trimethoxyphenyl) ether be considered. libretexts.orgacs.orgchemrxiv.orgorganic-chemistry.orgresearchgate.net
For instance, if one were to synthesize an allyl phenyl ether precursor to This compound with a ¹³C label at a specific position in the allyl group, the position of this label in the final product, as determined by ¹³C NMR, would provide definitive evidence for the concerted, pericyclic nature of the Claisen rearrangement. libretexts.org The presence of the label at the terminal vinyl carbon of the newly formed 2-methylallyl group would confirm the rsc.orgrsc.org-sigmatropic shift characteristic of this rearrangement.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound, determining its elemental formula, and assessing its purity.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental composition of the molecule. For This compound , which has a nominal molecular weight of 222, HRMS would provide a highly accurate mass measurement. rsc.org
| Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |
| C₁₃H₁₈O₃ | 222.1256 | 222.1258 |
This exact mass measurement would allow for the unambiguous confirmation of the molecular formula C₁₃H₁₈O₃, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govrsc.orgrsc.org In a GC-MS analysis of This compound , the sample is first vaporized and passed through a long, thin capillary column. Different components of the sample travel through the column at different rates, leading to their separation. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.
This technique is invaluable for:
Purity Assessment: A pure sample of This compound would ideally show a single peak in the gas chromatogram at a specific retention time. The presence of other peaks would indicate impurities. rsc.org
Mixture Analysis: In the context of a chemical reaction producing This compound , GC-MS can be used to separate and identify the product from any remaining starting materials, byproducts, or intermediates. The mass spectrum of each peak can then be used to identify the corresponding compound. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information, although for definitive structural elucidation, NMR is generally more powerful.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide a unique "vibrational fingerprint" of a molecule by probing its molecular vibrations. These vibrations are specific to the types of bonds present and their geometric arrangement, making these methods ideal for functional group identification and structural elucidation.
For this compound, the vibrational spectrum is dominated by the modes of the substituted benzene ring and the methoxy groups, with additional characteristic bands arising from the 2-methylallyl substituent.
Vibrational Analysis of the 1,3,5-Trimethoxybenzene Core:
The vibrational spectra of 1,3,5-trimethoxybenzene have been a subject of detailed study. icm.edu.plresearchgate.netresearchgate.net In its isolated, gas-phase state, the molecule can possess a high degree of symmetry (D3h), which simplifies its spectral features. researchgate.netresearchgate.net However, in the crystalline state, intermolecular interactions lead to a reduction in symmetry, resulting in a more complex spectrum where certain vibrational modes become active or shift in frequency. researchgate.netresearchgate.net
Key vibrational modes for the 1,3,5-trimethoxybenzene moiety include:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl protons of the methoxy groups give rise to strong absorptions in the 2950-2850 cm⁻¹ range.
C-O Stretching: The stretching vibrations of the aryl-ether C-O bonds are prominent and usually observed between 1250 cm⁻¹ and 1000 cm⁻¹.
Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring are found in the 1600-1400 cm⁻¹ region.
Out-of-Plane C-H Bending: These vibrations are sensitive to the substitution pattern of the benzene ring and appear in the fingerprint region below 900 cm⁻¹.
The table below summarizes some of the key experimentally observed and calculated vibrational frequencies for crystalline 1,3,5-trimethoxybenzene.
| Vibrational Mode | Observed IR Frequency (cm⁻¹) | Observed Raman Frequency (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | ~3010 | ~3015 | Stretching vibration of the C-H bonds on the aromatic ring |
| Asymmetric CH₃ Stretch | ~2945 | ~2950 | Asymmetric stretching of the methyl C-H bonds |
| Symmetric CH₃ Stretch | ~2840 | ~2845 | Symmetric stretching of the methyl C-H bonds |
| Aromatic Ring Stretch | ~1600, ~1460 | ~1605, ~1465 | C=C stretching vibrations within the benzene ring |
| C-O-C Asymmetric Stretch | ~1220 | ~1225 | Asymmetric stretching of the C-O-C ether linkage |
| C-O-C Symmetric Stretch | ~1155 | Not prominent | Symmetric stretching of the C-O-C ether linkage |
| Ring Breathing Mode | Not prominent | ~1000 | Symmetric expansion and contraction of the benzene ring |
| Out-of-Plane C-H Bend | ~830 | Not prominent | Bending of the aromatic C-H bonds out of the plane of the ring |
Expected Contributions from the 2-Methylallyl Group:
The introduction of the 2-methylallyl group at the C2 position of the 1,3,5-trimethoxybenzene ring would introduce several new characteristic vibrational modes:
=C-H Stretching: The stretching of the C-H bonds on the terminal double bond of the allyl group is expected to appear as a medium to weak band around 3080 cm⁻¹.
Aliphatic C-H Stretching: The CH₂ and CH₃ groups of the allyl substituent will contribute to the C-H stretching region between 3000 cm⁻¹ and 2850 cm⁻¹.
C=C Stretching: A characteristic band for the carbon-carbon double bond stretch in the allyl group should be observable in the 1650-1640 cm⁻¹ region. This band is often of medium intensity in the IR spectrum and can be strong in the Raman spectrum.
CH₂ and CH₃ Bending: The scissoring and rocking vibrations of the methylene (CH₂) and methyl (CH₃) groups will appear in the 1470-1370 cm⁻¹ range.
=C-H Bending: The out-of-plane bending (wagging) vibrations of the terminal =CH₂ group are typically strong and appear in the 990-910 cm⁻¹ and 915-890 cm⁻¹ regions.
The combination of the well-defined spectral features of the 1,3,5-trimethoxybenzene core with the characteristic bands of the 2-methylallyl group would provide a unique vibrational fingerprint for this compound, allowing for its unambiguous identification and the analysis of its functional groups.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound itself is currently available in open databases, the crystal structure of the parent compound, 1,3,5-trimethoxybenzene, has been determined. researchgate.netresearchgate.net
Crystal Structure of 1,3,5-Trimethoxybenzene:
The solid-state structure of 1,3,5-trimethoxybenzene reveals important details about its molecular conformation and packing. researchgate.netresearchgate.net Studies have shown that in the crystalline form, the molecule deviates from the idealized D3h symmetry observed in the gas phase. researchgate.netresearchgate.net One of the methoxy groups is typically twisted in the opposite direction to the other two, and there can be a slight deflection from the plane of the benzene ring. researchgate.net This asymmetry is a result of optimizing intermolecular interactions within the crystal lattice.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 14.7538 |
| b (Å) | 3.9846 |
| c (Å) | 15.4810 |
| β (°) | 115.503 |
| Volume (ų) | 821.42 |
| Z | 4 |
Data for 1,3,5-trimethoxybenzene.
Hypothetical Solid-State Structure of this compound Derivatives:
The introduction of a bulky 2-methylallyl group at the C2 position would significantly influence the crystal packing of any derivative of this compound. The presence of this substituent would likely lead to:
Increased Steric Hindrance: The 2-methylallyl group would sterically interact with the adjacent methoxy groups at the C1 and C3 positions, potentially forcing them to adopt specific rotational conformations.
Disrupted Crystal Packing: The non-planar and flexible nature of the 2-methylallyl group would likely disrupt the ordered packing observed in the parent 1,3,5-trimethoxybenzene, possibly leading to a less dense crystal structure.
Conformational Polymorphism: The flexibility of the allyl chain could allow for the existence of different stable conformations in the solid state, potentially leading to polymorphism, where the same compound crystallizes in different forms with distinct physical properties.
The X-ray crystallographic analysis of a suitable derivative of this compound would provide invaluable information on its precise bond lengths, bond angles, and torsional angles, offering a definitive picture of its three-dimensional structure and the steric and electronic effects of the substituents on the benzene ring.
Computational Chemistry and Theoretical Studies on 1,3,5 Trimethoxy 2 2 Methylallyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like 1,3,5-Trimethoxy-2-(2-methylallyl)benzene.
Prediction of Reactivity Patterns and Regioselectivity
DFT calculations are instrumental in predicting how this compound will behave in chemical reactions, particularly in electrophilic aromatic substitution. The three methoxy (B1213986) groups are strong activating groups due to resonance effects, donating electron density to the benzene (B151609) ring. libretexts.orglibretexts.org Conversely, the methylallyl group, while weakly activating through induction, can also influence the regioselectivity of incoming electrophiles.
Computational models can predict the most likely sites for electrophilic attack by analyzing various reactivity descriptors derived from the calculated electronic structure. These descriptors include frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions. For instance, the regions of the benzene ring with the highest HOMO density or the most negative electrostatic potential are predicted to be the most nucleophilic and thus most susceptible to electrophilic attack.
In the case of this compound, the methoxy groups at positions 1, 3, and 5 strongly activate the ortho and para positions relative to them. However, since all available ortho and para positions are already substituted, any further substitution would have to occur at a less favorable position. DFT calculations can precisely quantify the activation energies for substitution at each available carbon atom, providing a clear prediction of the regiochemical outcome. rsc.orgrsc.org
Table 1: Illustrative DFT-Calculated Parameters for Predicting Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position on Benzene Ring | Relative Energy of σ-complex (kcal/mol) | Fukui Function (f-) Value | Predicted Reactivity |
|---|---|---|---|
| C4 | +5.2 | 0.18 | Low |
| C6 | +4.8 | 0.21 | Moderate |
This table presents hypothetical data to illustrate how DFT calculations can be used to predict the regioselectivity of electrophilic attack. The σ-complex energy refers to the stability of the intermediate formed during the reaction.
Elucidation of Reaction Mechanisms and Transition State Structures
Beyond predicting where a reaction will occur, DFT can elucidate the entire reaction mechanism, including the structures of transition states. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. The transition state, being the highest point on this path, is of particular interest as its energy determines the reaction rate.
For reactions involving this compound, such as oxidation or addition reactions at the allyl double bond, DFT can be used to model the geometry and energy of the transition state. This allows for a detailed understanding of the factors that control the reaction's feasibility and speed. For example, in a hypothetical epoxidation reaction of the methylallyl group, DFT could be used to compare the activation barriers for attack on either face of the double bond, thus predicting any potential stereoselectivity.
Analysis of Substituent Electronic Effects (Methoxy and Methylallyl Groups)
The electronic properties of this compound are dominated by its substituents. The three methoxy groups are strong π-donors and σ-acceptors, leading to a net electron-donating effect that increases the electron density of the benzene ring. libretexts.orgmsu.edu The methylallyl group is a weaker σ-donor.
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
While DFT is excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the molecule's conformational flexibility and its interactions with the surrounding environment. MD simulations model the movement of atoms over time by solving Newton's equations of motion.
For this compound, the methylallyl group can rotate and flex, leading to a variety of possible conformations. MD simulations can explore this conformational space, identifying the most stable arrangements of the substituent relative to the benzene ring. scielo.brconicet.gov.ar This is particularly important for understanding how the molecule might interact with biological receptors or other molecules.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects on the molecule's conformation and dynamics. rsc.orgnih.gov The behavior of this compound in a polar solvent like water would be different from its behavior in a non-polar solvent like hexane. MD simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's properties. acs.org
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations, often performed using DFT or other high-level ab initio methods, are highly effective in predicting various spectroscopic properties. nih.goviosrjournals.org This is a powerful tool for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.
For this compound, theoretical calculations can predict its ¹H and ¹³C NMR spectra. nih.govrsc.orgresearchgate.net By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its infrared (IR) and Raman spectra. nih.govcombustion-institute.it
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C1 | 160.1 | 161.5 | -1.4 |
| C2 | 115.8 | 116.9 | -1.1 |
| C3 | 160.1 | 161.5 | -1.4 |
| C4 | 91.2 | 92.0 | -0.8 |
| C5 | 158.9 | 160.2 | -1.3 |
| C6 | 91.2 | 92.0 | -0.8 |
This table presents hypothetical data to illustrate the accuracy of quantum chemical calculations in predicting NMR spectra. The level of theory used for the calculation would significantly impact the accuracy of the predicted shifts.
Theoretical Studies of Degradation Mechanisms (e.g., Photo-oxidation Pathways)
Understanding how a molecule degrades under environmental conditions, such as exposure to light and oxygen, is crucial for assessing its stability and potential environmental impact. Theoretical studies can provide valuable insights into these degradation pathways.
For this compound, a likely degradation pathway is photo-oxidation, particularly at the allylic position of the methylallyl group. The C-H bonds adjacent to the double bond are relatively weak and susceptible to attack by reactive oxygen species, such as hydroxyl radicals, which are formed in the atmosphere in the presence of sunlight.
Theoretical calculations can model the reaction of this compound with these reactive species. researchgate.net By calculating the activation energies for hydrogen abstraction from different positions on the methylallyl group, the most likely initial step of the degradation process can be identified. nih.gov Subsequent reactions of the resulting radical with oxygen can also be modeled, providing a complete picture of the photo-oxidation pathway.
Reactivity Profiles and Chemical Transformations of the Core Structures
Reactivity of the 1,3,5-Trimethoxybenzene (B48636) Moiety within the Compound
The benzene (B151609) ring in this compound is polysubstituted, featuring three strong electron-donating methoxy (B1213986) groups and one weakly electron-donating alkyl group. This substitution pattern renders the aromatic ring highly activated towards electrophilic attack.
The 1,3,5-trimethoxybenzene system is inherently electron-rich and highly reactive due to the powerful electron-donating resonance effect of the three methoxy groups. chemicalbook.com These groups increase the electron density of the aromatic ring, making it significantly more nucleophilic than benzene itself.
Table 1: Electronic Effects of Substituents on the Benzene Ring
| Substituent Group | Type | Electronic Effect | Activating/Deactivating |
|---|---|---|---|
| -OCH₃ (Methoxy) | Resonance Donor | Strong | Activating |
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. Both methoxy and alkyl groups are classified as ortho-, para-directors. libretexts.orglibretexts.org In 1,3,5-trimethoxy-2-(2-methylallyl)benzene, the substituents work in concert to direct incoming electrophiles to the remaining unsubstituted positions.
The three methoxy groups at positions 1, 3, and 5 strongly direct incoming electrophiles to the ortho and para positions relative to them.
The C1-methoxy group directs to C2 (occupied), C6, and C4.
The C3-methoxy group directs to C2 (occupied), C4, and C6 (relative para).
The C5-methoxy group directs to C4 and C6 (occupied).
The 2-methylallyl group at C2 is also an ortho-, para-director.
The C2-allyl group directs to C1 (occupied), C3 (occupied), and C6 (relative para).
Considering these directing effects, the positions C4 and C6 are highly activated and are the primary sites for electrophilic attack. The directing influences of the multiple activating groups reinforce each other, strongly favoring substitution at these two locations. msu.edu Steric hindrance from the adjacent 2-methylallyl group might slightly favor substitution at the C4 position over the C6 position, but both are electronically favored. youtube.com
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Position | Activating Influences | Predicted Reactivity |
|---|---|---|
| C4 | ortho to -OCH₃ at C3 and C5, para to -OCH₃ at C1 | Highly Favored |
Reactivity of the 2-Methylallyl Side Chain within the Compound
The 2-methylallyl side chain possesses a reactive carbon-carbon double bond and is attached to the aromatic ring at a benzylic position, both of which are sites for various chemical transformations. libretexts.org
The double bond in the 2-methylallyl group is susceptible to a variety of addition reactions common to alkenes. These transformations allow for the selective functionalization of the side chain without altering the aromatic core.
Hydrohalogenation: Addition of hydrogen halides (H-X) across the double bond would follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon (the CH₂ end) and the halide adding to the more substituted tertiary carbon.
Hydration: Acid-catalyzed hydration would also follow Markovnikov's rule, leading to the formation of a tertiary alcohol on the side chain.
Hydroboration-Oxidation: This two-step reaction sequence would result in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.
Halogenation: The addition of halogens like Br₂ or Cl₂ would proceed to form a dihalo-substituted side chain.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide on the side chain.
The 2-methylallyl group can participate in radical reactions. The presence of the double bond makes it a monomer that can potentially undergo free-radical polymerization, where radical initiators trigger the formation of long polymer chains. uliege.benih.govmdpi.com The stability of the propagating radical is a key factor in such processes.
Furthermore, the carbon atom attached to the benzene ring is a benzylic position. Benzylic hydrogens are particularly susceptible to abstraction by radicals because the resulting benzylic radical is stabilized by resonance with the aromatic ring. msu.edulibretexts.org This allows for selective side-chain reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under light or radical initiation. libretexts.org Oxidation of the side chain at the benzylic position can also occur under strong oxidizing conditions, typically leading to a carboxylic acid if a benzylic hydrogen is present. libretexts.orgyoutube.comyoutube.com
Allyl-substituted benzenes can undergo isomerization to form the thermodynamically more stable conjugated propenylbenzene isomers. organic-chemistry.org This transformation involves the migration of the double bond from the β,γ-position to the α,β-position relative to the aromatic ring, creating a system where the double bond is conjugated with the aromatic π-system. This isomerization is typically catalyzed by strong bases (e.g., potassium tert-butoxide) or transition metal catalysts, such as those containing ruthenium or rhodium. organic-chemistry.org
For this compound, this isomerization would convert the 2-methylallyl side chain into a 2-methylpropenyl side chain, specifically forming 1,3,5-Trimethoxy-2-(2-methylprop-1-en-1-yl)benzene.
Table 3: Summary of Potential Reactions
| Moiety | Reaction Type | Description |
|---|---|---|
| Aromatic Ring | Electrophilic Aromatic Substitution | Addition of electrophiles (e.g., nitration, halogenation, acylation) at the C4 and C6 positions. |
| Allyl Side Chain | Olefin Functionalization | Addition reactions across the C=C double bond (e.g., hydration, halogenation). |
| Allyl Side Chain | Radical Polymerization | Formation of polymers initiated by radicals. nih.gov |
| Allyl Side Chain | Benzylic Reaction | Radical substitution or oxidation at the carbon attached to the ring. |
Interplay Between Aromatic Core and Allylic Side Chain Reactivity
The three methoxy groups on the benzene ring are strong activating groups due to their ability to donate electron density to the aromatic system through resonance. This significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. The substitution pattern is directed to the positions ortho and para to the methoxy groups. In this compound, the C4 and C6 positions are ortho to two methoxy groups and para to one, making them particularly activated. The C2 position is already substituted by the allylic group.
Conversely, the allylic side chain possesses a double bond and allylic protons that are susceptible to a variety of reactions, including additions, oxidations, and rearrangements. The electronic nature of the aromatic ring can influence these reactions.
A significant aspect of the interplay between the aromatic core and the allylic side chain is the potential for neighboring group participation. The electron-rich aromatic ring can act as an internal nucleophile, influencing reactions at the allylic position. wikipedia.orgyoutube.com This can lead to enhanced reaction rates and specific stereochemical outcomes. For instance, in reactions involving the formation of a carbocation at the benzylic position of the allyl group, the trimethoxyphenyl ring can stabilize the positive charge through delocalization, forming a phenonium ion intermediate. wikipedia.org
Furthermore, research on related systems has shown that the C(sp³)–C(sp²) bond connecting a 2,4,6-trimethoxyphenyl group and an allylic moiety can exhibit unexpected lability under acidic conditions. researchgate.net This suggests that in this compound, the trimethoxyphenyl group could potentially act as a leaving group in the presence of a Lewis or Brønsted acid, allowing for the substitution of the entire aromatic moiety by other nucleophiles. researchgate.net This lability underscores a unique aspect of the interplay within this molecular structure.
Intramolecular cyclization reactions are also a likely consequence of the close proximity of the reactive allylic chain and the activated aromatic ring. Oxidative cyclization, for example, could lead to the formation of furan (B31954) or other heterocyclic ring systems. nih.govbeilstein-journals.org
The table below summarizes the expected reactivity at both the aromatic core and the allylic side chain, highlighting the influence of the respective neighboring group.
| Reactive Site | Type of Reaction | Influencing Factors from Neighboring Moiety | Potential Products |
|---|---|---|---|
| Aromatic Core (C4, C6 positions) | Electrophilic Aromatic Substitution (e.g., halogenation, nitration, Friedel-Crafts) | The three methoxy groups strongly activate the ring, making these positions highly nucleophilic. The allylic group provides some steric hindrance. | 4- and 6-substituted derivatives of this compound. |
| Allylic Side Chain (C=C double bond) | Electrophilic Addition (e.g., hydrohalogenation, hydration) | The electron-donating aromatic ring can influence the stability of carbocation intermediates. | Products of addition across the double bond. |
| Allylic Side Chain (allylic C-H bonds) | Radical Substitution (e.g., bromination with NBS) | The trimethoxyphenyl group can stabilize the resulting allylic radical. | Allylic halides. |
| Allylic Side Chain | Oxidation | The electron-rich aromatic ring can influence the reaction pathway. | Epoxides, diols, or cleavage products depending on the oxidant. |
| Entire Molecule | Claisen-type Rearrangement (if an oxygen linker is present) | The electron-donating methoxy groups on the aromatic ring can affect the rate and regioselectivity of the rearrangement. | Rearranged isomers with the allyl group migrated. |
| Entire Molecule | Intramolecular Cyclization | The proximity of the reactive allylic chain and the activated aromatic ring can facilitate cyclization under appropriate conditions (e.g., acid catalysis, oxidation). | Fused or spirocyclic heterocyclic compounds. |
| Allylic C-Ar Bond | Acid-catalyzed Cleavage | The high electron density of the trimethoxyphenyl ring makes it a labile leaving group under acidic conditions. researchgate.net | 1,3,5-Trimethoxybenzene and allylated nucleophiles. |
Advanced Applications in Organic Synthesis and Materials Chemistry
1,3,5-Trimethoxy-2-(2-methylallyl)benzene as a Versatile Synthetic Building Block
This compound serves as a foundational element for creating more intricate chemical structures, leveraging the distinct reactivity of its functional groups.
This compound is a key starting material for the multi-step synthesis of complex organic molecules. Its parent compound, 1,3,5-trimethoxybenzene (B48636), is a known important intermediate in the production of pharmaceuticals and agrochemicals. google.com The chemical structure of this compound offers multiple sites for chemical modification. The alkene functionality of the 2-methylallyl group can undergo a variety of reactions, including oxidation, reduction, and addition, while the electron-rich aromatic ring is primed for electrophilic substitution or metal-catalyzed cross-coupling reactions. Furthermore, the methoxy (B1213986) groups can be cleaved to produce phenols, opening pathways for further functionalization. This versatility makes it an important intermediate for synthesizing complex medicinal compounds where specific structural features are required. sarchemlabs.com
The application of this compound extends to the development of functional materials. Aromatic compounds like 1,3,5-trimethoxybenzene are utilized in the formulation of specialized polymers and resins due to their structural characteristics. sarchemlabs.com The addition of the methylallyl group to this core provides a reactive handle for polymerization or for grafting the molecule onto surfaces, thereby creating materials with tailored properties. The rigid trimethoxyphenyl unit can confer desirable thermal and optical properties to a material, while the reactive alkene allows for its incorporation into larger macromolecular structures for use in advanced coatings or organic electronics.
Development of Ligands for Catalysis Based on the Compound's Skeleton
The distinct electronic and steric properties of the this compound scaffold make it an attractive candidate for designing sophisticated ligands used in catalysis.
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in transition-metal catalysis and organocatalysis. beilstein-journals.org The performance of an NHC is heavily influenced by the electronic and steric nature of the substituents on its nitrogen atoms. The 1,3,5-trimethoxy-2-(2-methylallyl)phenyl group is an ideal substituent for this purpose.
The synthesis of NHC precursors, typically imidazolium (B1220033) salts, often involves the condensation of a primary amine with glyoxal (B1671930) and formaldehyde (B43269) derivatives. beilstein-journals.orgbeilstein-journals.org Aniline derivatives are commonly used to create N-aryl substituted NHCs. By converting this compound into the corresponding aniline, it can be readily incorporated into standard NHC synthesis protocols. The three electron-donating methoxy groups on the phenyl ring would significantly increase the electron-donating ability of the resulting NHC ligand, thereby enhancing its bond to a metal center and modulating the catalyst's activity. The 2-methylallyl group provides an additional site for modification to fine-tune the steric environment around the metal center. Recent research has also demonstrated the on-surface synthesis of NHC-derived trimethylenebenzene, highlighting the integration of NHC structures with benzene (B151609) cores to create novel electronic materials. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1,3,5-trimethoxy-2-(2-methyl-2-propenyl)benzene sigmaaldrich.com |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol sigmaaldrich.com |
| InChI Key | YDWFJGLFQNNMCD-UHFFFAOYSA-N sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters connected by organic linkers. rsc.org The properties of a MOF are dictated by the geometry and functionality of these components. While direct use of this compound as a linker is not documented, its derivatives hold significant potential.
To be incorporated into a MOF, the organic molecule must possess coordinating functional groups, such as carboxylates or nitrogen-containing heterocycles, that can bind to the metal centers. By chemically modifying the this compound scaffold to introduce these functionalities, it could serve as a novel linker. For example, oxidation of the methylallyl group could yield a carboxylic acid. The resulting linker would bring the unique steric and electronic features of the trimethoxyphenyl group into the MOF's porous structure, potentially leading to materials with unique guest-sorption or catalytic properties. The synthesis of MOFs often involves solvothermal reactions between the metal salt and the organic linker. mdpi.com The incorporation of a linker derived from this compound could influence the resulting framework's topology and chemical environment.
Role in Polymer Chemistry and Macromolecular Synthesis (e.g., monomer for specialized polymers)
The presence of a polymerizable 2-methylallyl group makes this compound a valuable monomer for creating specialized polymers. Its structural relative, 1,3,5-trimethoxybenzene, is noted for its use as a monomer or co-monomer in polymer synthesis. sarchemlabs.com
The methylallyl group can undergo addition polymerization, allowing for the creation of a polymer with a poly(methylallyl) backbone and pendant 1,3,5-trimethoxyphenyl side chains. The properties of this resulting macromolecule would be heavily influenced by these bulky, electron-rich side groups. These groups would likely increase the polymer's glass transition temperature and enhance its thermal stability. The methoxy groups could also confer solubility in a range of organic solvents. Such polymers could be suitable for applications requiring high refractive index materials, advanced optical components, or as specialty polymer additives.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,3,5-trimethoxybenzene google.comnih.govkiku.dknist.govchemspider.comrsc.orgchemicalbook.comsigmaaldrich.combldpharm.com |
| 1,3,5-Trimethoxy-2-[(E)-2-nitrovinyl]benzene chemspider.com |
| 1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene oakwoodchemical.com |
| Benzene, 1,2,3-trimethoxy-5-methyl- nist.gov |
| Metal-Organic Framework (MOF) rsc.orgmdpi.comresearchgate.netjte.edu.vn |
Emerging Research Directions and Future Outlook
Development of Highly Chemo-, Regio-, and Stereoselective Functionalization Methodologies
Future research will likely focus on the precise and controlled modification of 1,3,5-Trimethoxy-2-(2-methylallyl)benzene. The development of novel synthetic methods that can selectively target specific positions on the molecule is a key area of interest. This includes achieving high chemoselectivity (differentiating between the aromatic ring and the allyl group), regioselectivity (targeting a specific position on the benzene (B151609) ring), and stereoselectivity (controlling the three-dimensional arrangement of atoms).
Advancements in catalysis, particularly with transition metals, are expected to play a pivotal role. For instance, nickel-catalyzed four-component reactions have been shown to produce polysubstituted 1,3-dienes with high regioselectivity. nih.gov While not yet applied to this compound, such methodologies could be adapted to introduce further complexity to the molecule. The exploration of different metal catalysts and ligands will be crucial in achieving the desired selectivity. nih.gov
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry offers a promising avenue for the synthesis of this compound and its derivatives. Flow chemistry provides several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation. A two-step continuous-flow system has been successfully designed for the synthesis of other complex molecules, demonstrating the feasibility of this approach for multi-step reactions. nih.gov This methodology allows for precise control over reaction parameters such as temperature and residence time, which can be crucial for achieving high yields and selectivity. nih.gov The development of a telescoped continuous-flow system, where the output of one reactor is directly fed into the next, could streamline the synthesis process and minimize manual handling. nih.gov
Exploration of Novel Catalytic Systems for Efficient Transformations
The discovery and optimization of novel catalytic systems are central to advancing the chemistry of this compound. Research into new catalysts can lead to more efficient and environmentally friendly synthetic routes. For example, copper(II) chloride has been identified as a cost-effective and readily available catalyst for the self-condensation of ketones to form 1,3,5-triarylbenzenes. sapub.org The application of such inexpensive and abundant metal catalysts could significantly reduce the cost of synthesis. sapub.org Furthermore, the use of catalysts can enable reactions to proceed under milder conditions, reducing energy consumption and waste generation. The synthesis of 1,2,3-trimethoxybenzene, for instance, has been achieved through a process that boasts mild conditions and simple operation. google.com
Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
The use of advanced in situ spectroscopic techniques is poised to provide unprecedented insights into the reaction mechanisms involved in the synthesis and functionalization of this compound. Techniques such as NMR and GC analysis are already used to determine the regioselectivity of reactions. nih.gov Real-time monitoring allows for the observation of reaction intermediates, the determination of reaction kinetics, and the rapid optimization of reaction conditions. This data-rich approach can accelerate the development of new synthetic methods and provide a deeper understanding of the underlying chemical processes.
Expansion of Predictive Computational Models for Complex Organic Reactions
Computational chemistry is becoming an indispensable tool in modern organic synthesis. The development of predictive computational models can significantly aid in the design of new reactions and the optimization of existing ones. These models can be used to predict the outcome of a reaction, including the chemo-, regio-, and stereoselectivity, before it is even attempted in the laboratory. This can save considerable time and resources. While specific models for this compound have not yet been reported, the principles of computational chemistry are broadly applicable and could be used to study its reactivity and guide the development of new synthetic strategies.
Sustainable Synthesis Approaches for the Compound and Its Derivatives
The development of sustainable or "green" synthetic methods is a major focus of modern chemistry. For this compound, this would involve the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes. The biosynthesis of 1,3,5-trimethoxybenzene (B48636) from phloroglucinol (B13840), a process that occurs in nature, offers a glimpse into potential bio-inspired synthetic routes. chemicalbook.com This natural pathway involves enzymatic methylation steps and highlights the potential for using biocatalysts in the synthesis of related compounds. chemicalbook.com Exploring enzymatic and whole-cell biocatalysis could lead to highly selective and sustainable methods for producing this compound and its derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,3,5-Trimethoxy-2-(2-methylallyl)benzene, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A reflux-based approach using absolute ethanol and glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) under reduced pressure is effective for similar triazole derivatives . For allylation, analogous procedures for trimethoxybenzene derivatives involve refluxing with substituted allyl halides in inert solvents like dichloromethane, followed by column chromatography for purification . Yield optimization requires controlled temperature (e.g., 80–100°C) and stoichiometric excess of the allylating agent (1.2–1.5 equiv).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves methoxy (-OCH₃), allyl (-CH₂-C(CH₃)=CH₂), and aromatic proton environments. Methoxy groups typically appear as singlets at δ 3.7–3.9 ppm, while allyl protons show splitting patterns between δ 4.8–5.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected MW: 250.3 g/mol) and fragments associated with methoxy and allyl groups.
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction (e.g., using OLEX2 or SHELXL ) provides bond-length validation and spatial arrangement of substituents.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : General safety measures for methoxy- and allyl-substituted aromatics include:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the allyl group .
Advanced Research Questions
Q. How does the 2-methylallyl substituent influence radical-mediated reactivity in oxidative environments?
- Methodological Answer : The 2-methylallyl group participates in barrierless radical reactions with oxygen, forming peroxyl intermediates. Kinetic studies using laser photolysis and photoionization mass spectrometry reveal that at low temperatures (<350 K), the reaction proceeds via peroxyl adduct formation, while equilibration occurs at 350–410 K . Master equation simulations (e.g., MESMER) can model temperature/pressure-dependent behavior, with Arrhenius parameters provided in PLOG format for combustion models .
Q. How can computational methods resolve contradictions in reported reaction pathways for trimethoxybenzene derivatives?
- Methodological Answer : Discrepancies in reaction mechanisms (e.g., competing alkylation vs. oxidation pathways) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates.
- Kinetic Monte Carlo (KMC) Simulations : Model competing pathways under varying conditions (e.g., solvent polarity, temperature) .
- Cross-Validation : Compare computational results with experimental kinetic data (e.g., time-resolved radical traces) to identify dominant pathways .
Q. What strategies mitigate variability in biological activity assays for trimethoxybenzene derivatives?
- Methodological Answer :
- Purity Control : Use HPLC (≥95% purity) to eliminate byproducts that may interfere with assays .
- Assay Standardization : Fixed solvent systems (e.g., DMSO concentration ≤1% in cell-based assays) and positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis : Statistically aggregate data from multiple studies to account for variability in IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
